

# solubility of 1-(azidomethoxy)-2-methoxyethane in organic solvents

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Compound of Interest

1-(azidomethoxy)-2methoxyethane

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## Technical Guide: Solubility of 1-(azidomethoxy)-2-methoxyethane

Disclaimer: Quantitative solubility data for the specific compound **1-(azidomethoxy)-2-methoxyethane** is not available in publicly accessible literature or databases. This guide provides a framework based on the general principles of organic chemistry, outlining the expected solubility characteristics and a standardized protocol for its experimental determination.

### Introduction and Theoretical Solubility Profile

**1-(azidomethoxy)-2-methoxyethane** is an organic molecule containing several key functional groups that dictate its solubility: two ether linkages (-O-) and an azido group (-N<sub>3</sub>). The ether groups are polar and can act as hydrogen bond acceptors, while the azide group is a polar functionality. The overall molecule has a relatively low molecular weight and lacks hydrogen bond donating capabilities.

Based on the "like dissolves like" principle, the following solubility characteristics can be predicted:

High Solubility: Expected in polar aprotic solvents (e.g., Tetrahydrofuran (THF), Acetone,
 Acetonitrile, Dimethylformamide (DMF)) and chlorinated solvents (e.g., Dichloromethane



(DCM), Chloroform). The ether and azide groups can interact favorably with these solvents.

- Moderate to High Solubility: Expected in polar protic solvents like short-chain alcohols (e.g., Methanol, Ethanol)[1].
- Low to Negligible Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene) and in water. While the molecule has polar groups, the absence of a hydroxyl (-OH) group and the presence of the hydrocarbon backbone limit its miscibility with water[2].

## **Quantitative Solubility Data (Template)**

As specific experimental data is unavailable, the following table serves as a template for recording experimentally determined solubility values. It is recommended to measure solubility at a standard temperature (e.g., 25 °C) and pressure.

Solvent Name	Solvent Type	Quantitative Solubility ( g/100 mL)	Observations
Dichloromethane (DCM)	Chlorinated	Data Unavailable	
Tetrahydrofuran (THF)	Polar Aprotic	Data Unavailable	
Acetone	Polar Aprotic	Data Unavailable	
Acetonitrile (ACN)	Polar Aprotic	Data Unavailable	_
Ethyl Acetate	Polar Aprotic	Data Unavailable	_
Methanol	Polar Protic	Data Unavailable	
Ethanol	Polar Protic	Data Unavailable	
Toluene	Nonpolar	Data Unavailable	-
n-Hexane	Nonpolar	Data Unavailable	-
Water	Polar Protic	Data Unavailable	-



# Generalized Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like **1- (azidomethoxy)-2-methoxyethane** using the isothermal equilibrium shake-flask method[3].

#### 3.1 Materials and Equipment

- 1-(azidomethoxy)-2-methoxyethane (solute)
- Selected organic solvents (analytical grade)
- Analytical balance (±0.1 mg accuracy)
- · Thermostatic shaker bath or incubator
- Glass vials with screw caps (e.g., 10 mL)
- Syringe filters (e.g., 0.22 μm PTFE)
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

#### 3.2 Procedure

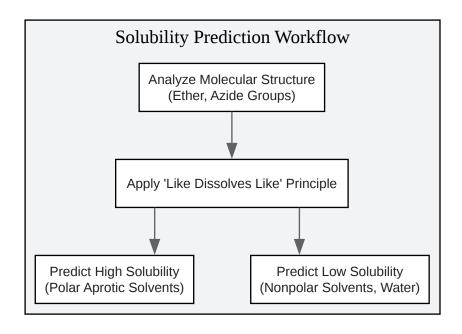
- Preparation: Add an excess amount of 1-(azidomethoxy)-2-methoxyethane to a glass vial.
   The excess solid is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
- Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This time may need to be optimized.



- Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.
- Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe.
   Immediately pass the solution through a syringe filter to remove any undissolved microparticles.
- Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).
- Quantification: Analyze the diluted sample to determine the concentration of 1-(azidomethoxy)-2-methoxyethane.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor.
   Express the result in appropriate units, such as g/100 mL or mol/L.

#### **Visualized Workflows**

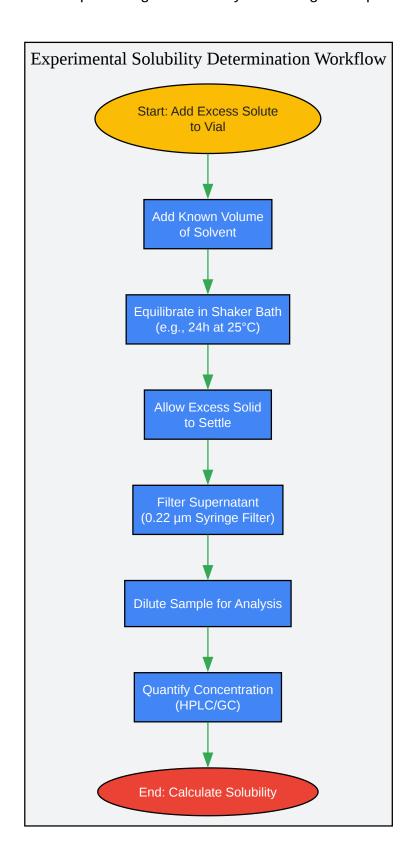
The following diagrams illustrate the logical workflow for solubility prediction and the experimental protocol described above.



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Caption: Logical workflow for predicting the solubility of the target compound.



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Caption: Step-by-step workflow for the isothermal shake-flask solubility experiment.

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